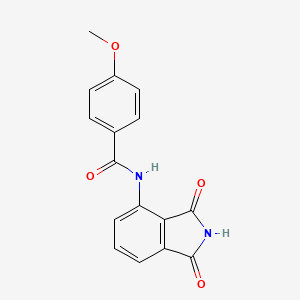
N-(1,3-ジオキソイソインドリン-4-イル)-4-メトキシベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is a compound that belongs to the class of isoindolinone derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide includes an isoindolinone core with a methoxybenzamide moiety, which contributes to its unique chemical properties.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other bioactive compounds.
作用機序
Target of Action
The primary target of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide is Tumor Necrosis Factor-alpha (TNF-α) . TNF-α is a pro-inflammatory cytokine that plays a crucial role in controlling several pathways, including anti-angiogenic, anti-inflammatory, and immuno-modulatory pathways .
Mode of Action
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide interacts with TNF-α, leading to its inhibition . This interaction results in the suppression of the inflammatory cascade controlled by TNF-α .
Biochemical Pathways
The compound affects the TNF-α pathway, which is a key regulator of the inflammatory response . By inhibiting TNF-α, the compound can modulate several downstream effects, including reducing inflammation and modulating immune responses .
Result of Action
The inhibition of TNF-α by N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can lead to significant molecular and cellular effects. For instance, one of the synthesized compounds showed potent activity against TNF-α with 78% inhibition at a 10 μM concentration . This suggests that these compounds could be valuable leads against diseases where TNF-α plays a significant role, such as in certain inflammatory and autoimmune diseases .
Action Environment
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide derivatives was developed under catalyst-free conditions using water as an eco-friendly solvent . This suggests that the compound’s action, efficacy, and stability could be influenced by environmental factors such as the presence of water and the absence of a catalyst .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide typically involves a condensation reaction between N-(1,3-dioxo-1,3-dihydroisobenzofuran-4-yl)acetamide and various aliphatic and aromatic amines in water as an environmentally friendly solvent . This method is catalyst-free and involves simple work-up procedures with high yields .
Industrial Production Methods
While specific industrial production methods for N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide are not extensively documented, the general approach involves large-scale synthesis using similar condensation reactions under controlled conditions to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperatures and pH conditions to ensure optimal yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted isoindolinone derivatives.
類似化合物との比較
N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide can be compared with other isoindolinone derivatives, such as:
N-(1,3-dioxoisoindolin-4-yl)acetamide: Similar in structure but lacks the methoxy group, which may affect its biological activity.
N-(1,3-dioxoisoindolin-4-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide: Contains a sulfonyl group, which may enhance its solubility and bioavailability.
The uniqueness of N-(1,3-dioxoisoindolin-4-yl)-4-methoxybenzamide lies in its specific structural features, such as the methoxy group, which contribute to its distinct chemical and biological properties.
特性
IUPAC Name |
N-(1,3-dioxoisoindol-4-yl)-4-methoxybenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O4/c1-22-10-7-5-9(6-8-10)14(19)17-12-4-2-3-11-13(12)16(21)18-15(11)20/h2-8H,1H3,(H,17,19)(H,18,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCKZHALPOGUEHD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)NC3=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

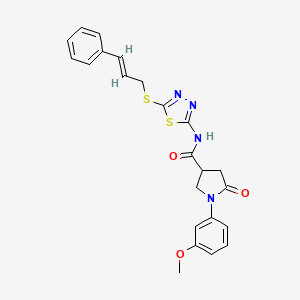
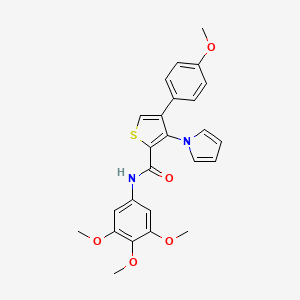
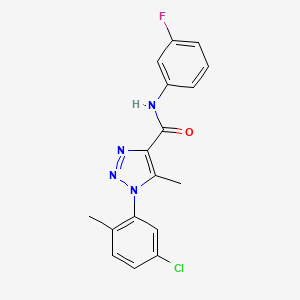
![(2Z)-2-{[4-(methylsulfanyl)phenyl]methylidene}-2,3-dihydro-1H-inden-1-one](/img/structure/B2361874.png)
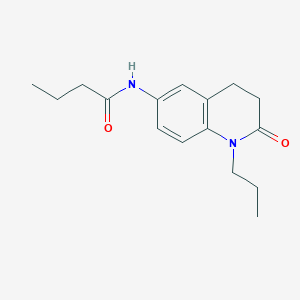
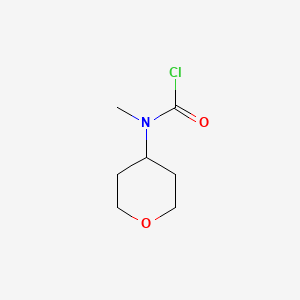
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B2361877.png)
![N-cyclopentyl-2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2361878.png)
![N-({[(3-fluorobenzyl)oxy]imino}methyl)-4-methoxy-2-[3-(trifluoromethyl)phenoxy]nicotinamide](/img/structure/B2361879.png)
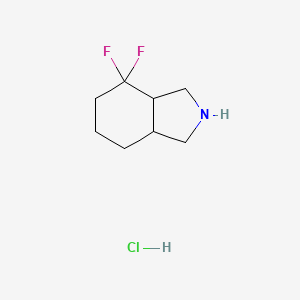
![(E)-N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)but-2-enamide](/img/structure/B2361883.png)
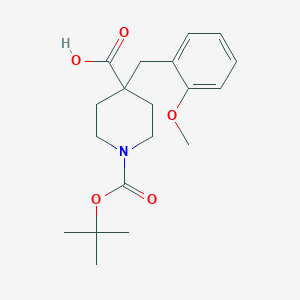
![3-fluoro-4-methoxy-N-{[7-(3-methyl-1,2,4-oxadiazol-5-yl)[1,2,4]triazolo[4,3-a]pyridin-3-yl]methyl}benzamide](/img/structure/B2361886.png)
